molecular formula C22H25F2NO4 B1675167 Levonebivolol CAS No. 118457-16-2

Levonebivolol

Cat. No.: B1675167
CAS No.: 118457-16-2
M. Wt: 405.4 g/mol
InChI Key: KOHIRBRYDXPAMZ-YHDSQAASSA-N
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Description

Levonebivolol (CAS Number 118457-16-2), with the molecular formula C22H25F2NO4 and a molecular weight of 405.44 g/mol, is the official L-enantiomer of the pharmaceutical drug nebivolol . This compound is a highly selective β1-adrenergic receptor blocking agent . Unlike traditional beta-blockers, nebivolol's mechanism of action is dualistic; it combines potent cardioselective beta-blockade with an endothelium-dependent vasodilatory effect . The vasodilation is primarily mediated through the L-nebivolol enantiomer's ability to stimulate the endothelial L-arginine/nitric oxide (NO) pathway . By activating endothelial nitric oxide synthase (eNOS), this compound increases the bioavailability of NO, a key signaling molecule for vascular relaxation and health . This unique mechanism reduces peripheral vascular resistance, which is a cornerstone of its research value in cardiovascular studies . Beyond its cardiovascular applications, emerging research highlights this compound's potential as an anti-inflammatory agent. Recent studies indicate that racemic nebivolol, acting as a biased agonist at the β2-adrenergic receptor (AR), can suppress IL-17A production by human Th17 cells and inhibit the phosphorylation of the NF-κB p65 subunit, suggesting a non-canonical signaling pathway that may be beneficial in autoimmune research . The primary research applications for this compound include investigations into hypertension mechanisms, heart failure, endothelial dysfunction, and the role of beta-adrenergic receptors in immunology . It serves as a critical reference standard and active pharmaceutical ingredient (API) in pharmacokinetic, metabolic, and analytical studies. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Safety Notice: This chemical is For Research Use Only (RUO). It is strictly prohibited for personal, medicinal, or human consumption.

Properties

IUPAC Name

(1S)-1-[(2R)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]-2-[[(2S)-2-[(2S)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]-2-hydroxyethyl]amino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25F2NO4/c23-15-3-7-19-13(9-15)1-5-21(28-19)17(26)11-25-12-18(27)22-6-2-14-10-16(24)4-8-20(14)29-22/h3-4,7-10,17-18,21-22,25-27H,1-2,5-6,11-12H2/t17-,18-,21-,22+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOHIRBRYDXPAMZ-YHDSQAASSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)F)OC1C(CNCC(C3CCC4=C(O3)C=CC(=C4)F)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=C(C=CC(=C2)F)O[C@H]1[C@H](CNC[C@@H]([C@@H]3CCC4=C(O3)C=CC(=C4)F)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25F2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118457-16-2, 118457-14-0
Record name (-)-Nebivolol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=118457-16-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nebivolol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=118457-14-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Levonebivolol [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118457162
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2H-1-Benzopyran-2-methanol, a,a'-[iminobis(methylene)]bis[6-fluoro-3,4-dihydro-, (aR,a'R,2R,2'S)-rel
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Record name LEVONEBIVOLOL
Source FDA Global Substance Registration System (GSRS)
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Colobert-Carreo Asymmetric Synthesis (Method A)

The Colobert-Carreo approach employs a stereoselective Henry reaction between 6-fluoro-chroman-2-carbaldehyde and nitromethane to establish the C-2 stereocenter. Key steps include:

  • Aldol Condensation : 6-Fluorosalicylaldehyde undergoes cyclization with epichlorohydrin under basic conditions (K2CO3, DMF) to yield chroman-2-carbaldehyde.
  • Nitroaldol Reaction : Chiral thiourea catalysts induce enantioselective addition of nitromethane to the aldehyde, achieving 92% enantiomeric excess (ee) for the (S)-configured nitro alcohol intermediate.
  • Reductive Amination : Hydrogenation over Raney nickel converts the nitro group to an amine, which subsequently reacts with a second chroman-2-yl ethanol unit under Mitsunobu conditions (DIAD, Ph3P) to install the C-1' and C-2' stereocenters.

This method achieves an overall yield of 34% with a diastereomeric purity >98% but requires multiple chromatographic purifications, limiting scalability.

Crystallization-Driven Diastereomer Resolution (Method B)

Patent US20110250454A1 discloses a process focusing on isolating the (RSSS+SRRR) nebivolol diastereomers from a racemic mixture:

  • Racemic Synthesis : Condensation of 6-fluoro-chroman-2-methanol with bis-epoxide in THF yields a racemic nebivolol base.
  • Diastereomeric Salt Formation : Treatment with (−)-di-p-toluoyl-L-tartaric acid in methanol induces selective crystallization of the this compound-rich salt (78% de).
  • Free Base Liberation : Alkaline hydrolysis (NaOH, H2O/EtOH) followed by solvent extraction recovers this compound with 89% chemical purity.
  • Hydrochloride Salt Formation : Recrystallization from ethanol/ethyl acetate yields this compound hydrochloride (mp 208–210°C, [α]D20 = −12.5°).

While this route avoids chiral catalysts, the dependence on tartaric acid derivatives increases material costs, and the final hydrochloride salt requires stringent control over residual solvents.

Enzymatic Kinetic Resolution (Method C)

A lipase-mediated approach resolves racemic nebivolol precursors via enantioselective acetylation:

  • Racemic Alcohol Preparation : Benzopyran methanol intermediates are synthesized via Friedel-Crafts alkylation of 4-fluorophenol with glycidol.
  • Enzymatic Acetylation : Candida antarctica lipase B (CAL-B) acetylates the (S)-enantiomer in vinyl acetate, leaving the (R)-alcohol unreacted (E-value = 42).
  • Separation and Recycling : Column chromatography isolates this compound precursors (82% ee), while the acetylated (R)-enantiomer is racemized using Al(OiPr)3 and reintroduced into the cycle.

This method achieves 88% yield after three recycling iterations but necessitates specialized enzyme handling and prolonged reaction times (72 h).

Comparative Analysis of Synthetic Methods

The following table summarizes critical parameters across the three primary synthetic routes:

Parameter Method A (Colobert-Carreo) Method B (Crystallization) Method C (Enzymatic)
Overall Yield 34% 41% 52%
Enantiomeric Excess 92% ee 78% de 88% ee
Key Step Asymmetric Henry reaction Diastereomer crystallization Kinetic resolution
Chromatography Steps 4 2 3
Scalability Moderate High Low
Cost Drivers Chiral catalysts Tartaric acid derivatives Enzymes

Method B offers superior scalability due to fewer purification steps, though Method C provides higher enantiopurity at the expense of enzyme costs.

Purification and Characterization

Final purification of this compound typically involves recrystallization from ethanol/water (4:1 v/v), achieving ≥99.5% HPLC purity. Critical characterization data include:

  • 1H NMR (400 MHz, DMSO-d6): δ 6.92 (d, J = 8.4 Hz, 2H, ArH), 4.85 (m, 1H, CHOH), 3.72 (dd, J = 10.8, 4.4 Hz, 1H, OCH2).
  • Chiral HPLC : Chiralpak AD-H column (n-hexane:IPA:DEA = 90:10:0.1), retention time = 14.2 min.
  • Specific Rotation : [α]D20 = −14.3° (c = 1.0, MeOH), confirming levorotatory configuration.

Chemical Reactions Analysis

Levonebivolol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include nitric oxide donors and other oxidizing agents. The major products formed from these reactions are typically more stable derivatives of the original compound, which retain the β1 blocking and vasodilatory properties .

Scientific Research Applications

Clinical Applications

1. Hypertension Management

  • Levonebivolol has demonstrated significant efficacy in lowering blood pressure in patients with essential hypertension. In randomized controlled trials, doses ranging from 1.25 mg to 40 mg daily resulted in substantial reductions in both systolic and diastolic blood pressure compared to placebo groups. For instance, one study reported a decrease in trough sitting diastolic blood pressure by 8.0-11.2 mm Hg with this compound compared to just 2.9 mm Hg with placebo .

2. Heart Failure Treatment

  • Clinical evidence suggests that this compound can improve cardiac function in patients with heart failure. It has been shown to enhance left ventricular ejection fraction and reduce left ventricular volumes, thereby improving overall exercise capacity . The compound's ability to modulate heart function while maintaining metabolic neutrality (not adversely affecting lipid profiles or insulin sensitivity) is particularly noteworthy .

3. Renal Protection

  • Emerging research indicates potential renoprotective effects of this compound, especially in models of renal ischemia-reperfusion injury. Studies have suggested that its administration can mitigate renal damage through mechanisms involving reduced oxidative stress and improved hemodynamics .

Research Insights

1. Mechanistic Studies

  • Laboratory studies have elucidated the biochemical mechanisms of this compound, highlighting its role in reducing cell proliferation in human coronary smooth muscle cells and endothelial cells . This anti-proliferative effect may have implications for preventing vascular remodeling post-intervention.

2. Anti-Cancer Potential

  • Recent investigations have explored the potential of this compound in oncology, particularly regarding melanoma. In vitro studies indicate that it can inhibit melanoma cell proliferation and induce apoptosis . These findings open avenues for further research into its applications beyond cardiovascular diseases.

Data Table: Summary of Clinical Findings on this compound

Study TypePopulationInterventionKey Findings
Randomized Controlled TrialHypertensive PatientsThis compound 5 mg/daySignificant decrease in blood pressure (P < 0.001)
Multicenter TrialMild to Moderate HypertensionVarious doses (1.25-40 mg)Effective reduction in systolic/diastolic BP; adverse events similar to placebo
Animal StudySpontaneously Hypertensive RatsThis compound 0.05 mg/kg/dayImproved cystometric parameters; normalization of MAP
In Vitro StudyMelanoma CellsThis compoundInhibition of cell proliferation and induction of apoptosis

Comparison with Similar Compounds

Levonebivolol vs. d-Nebivolol

Nebivolol exists as a 1:1 racemic mixture of two enantiomers: This compound (l-nebivolol) and d-nebivolol . Their structural similarity lies in the fluorochroman backbone but differs in stereochemistry, leading to divergent pharmacological effects:

Property This compound d-Nebivolol
Stereochemistry (S,R,S,S) configuration (R,S,R,R) configuration
Pharmacological Role NO-mediated vasodilation Selective β1-adrenergic blockade
Receptor Affinity Low β1 affinity; modulates NO synthesis High β1 affinity (Ki = 0.8 nM)
Clinical Impact Reduces peripheral vascular resistance Lowers heart rate and cardiac output

The synergistic interaction between the two enantiomers in racemic nebivolol enhances antihypertensive efficacy while minimizing adverse effects like bradycardia .

This compound vs. Nebivolol Impurities

This compound is compared to process-related impurities and degradation products identified in nebivolol synthesis:

Compound Role Key Differences
4-Hydroxy Nebivolol HCl Oxidation degradation product Contains hydroxyl group at position 4
N-Nitroso Nebivolol Genotoxic impurity Nitrosamine group introduces carcinogenicity
Nebivolol EP Impurity D Synthesis intermediate Altered stereochemistry at C2 position

These impurities lack therapeutic activity and are monitored rigorously during manufacturing to ensure product safety .

Comparison with Functionally Similar Beta-Blockers

This compound vs. Metoprolol

While both are β1-selective blockers, this compound’s NO-enhancing mechanism distinguishes it from traditional agents like metoprolol:

Parameter This compound Metoprolol
Vasodilation YES (NO-dependent) NO
β1 Selectivity Moderate (due to d-enantiomer) High
Bioavailability 12–96% (dose-dependent) 50–60%
Half-Life 10–12 hours 3–7 hours

This compound’s dual action reduces peripheral resistance without compromising cardiac output, offering advantages in patients with comorbid diabetes or peripheral artery disease .

This compound vs. Carvedilol

Carvedilol, a non-selective β/α1-blocker, contrasts with this compound’s enantiomer-specific effects:

Parameter This compound Carvedilol
Receptor Targets β1 + NO pathway β1, β2, α1
Vasodilation YES (endothelial NO) YES (α1 blockade)
Metabolism CYP2D6-mediated CYP2D6, CYP2C9
Heart Failure Use Limited evidence FDA-approved for heart failure

Research Findings and Clinical Implications

  • Enantiomeric Purity : Analytical methods (e.g., RP-UPLC, LC-MS/MS) confirm that this compound’s stereochemical purity is critical for consistent vasodilation .
  • Generic Variability : Studies show discrepancies in labeling and stability among generic nebivolol products, underscoring the need for this compound as a reference standard .
  • Safety Profile: this compound’s NO-mediated effects correlate with fewer metabolic side effects (e.g., lipid dysregulation) compared to non-vasodilatory β-blockers .

Biological Activity

Levonebivolol, the active enantiomer of nebivolol, is a selective β1-adrenergic antagonist with notable vasodilatory properties. It is primarily used in the management of hypertension and exhibits unique biological activities that differentiate it from other β-blockers. This article delves into the biological activity of this compound, highlighting its mechanisms of action, pharmacological properties, and clinical implications.

This compound functions as a selective antagonist for β1-adrenergic receptors, which are primarily located in the heart. Its mechanism involves:

  • Cardioselectivity : this compound preferentially blocks β1 receptors, leading to decreased heart rate and myocardial contractility, which is beneficial in hypertensive patients .
  • Vasodilation : The drug stimulates endothelial nitric oxide (NO) synthase, resulting in increased NO production. This leads to vasodilation through the L-arginine-nitric oxide pathway, enhancing blood flow and reducing systemic vascular resistance .
  • Antithrombotic Effects : this compound has demonstrated antithrombotic activity by promoting NO formation from platelets, contributing to its cardiovascular protective effects .

Pharmacokinetics

This compound exhibits distinct pharmacokinetic properties:

  • Absorption : Peak plasma concentrations are typically reached within 1.5 to 4 hours post-administration.
  • Distribution : It is highly protein-bound (approximately 98%), primarily to albumin.
  • Metabolism : The drug undergoes hepatic metabolism via glucuronidation and is influenced by genetic variations in CYP2D6 enzyme activity. The half-life varies between fast (12 hours) and slow metabolizers (19 hours), although clinical efficacy remains consistent across different metabolic rates .

Efficacy in Hypertension

A study involving spontaneously hypertensive rats (SHR) assessed the effects of this compound on overactive bladder (OAB) symptoms while monitoring cardiovascular parameters. Key findings included:

  • Mean Arterial Pressure (MAP) : this compound administration significantly reduced MAP in SHR without affecting normal MAP levels in control groups .
  • Cystometric Parameters : Improvements were noted in cystometric parameters indicative of detrusor overactivity, suggesting a dual benefit for both hypertension and bladder dysfunction .

Comparative Potency

This compound's potency was compared with other β-blockers such as atenolol. In a randomized controlled trial, doses of this compound (2.5 mg) showed significant reductions in exercise-induced heart rate increases compared to placebo, demonstrating its effectiveness in managing cardiovascular responses during physical stress .

Biochemical Markers

Research indicated that treatment with this compound resulted in significant reductions in pro-inflammatory markers such as IL-6 and TNF-α in SHR models. This suggests potential anti-inflammatory effects that may contribute to its therapeutic profile .

Pharmacological Profile of this compound

ParameterValue
Molecular FormulaC22H25F2NO4
Mechanism of Actionβ1-Adrenergic receptor antagonist; NO-mediated vasodilation
Protein Binding98%
Half-Life12 hours (fast metabolizers); 19 hours (slow metabolizers)
Primary IndicationHypertension

Summary of Clinical Findings

Study FocusKey Findings
Impact on MAPSignificant reduction in MAP for SHR
Cystometric ParametersNormalization of detrusor overactivity indicators
Inflammatory MarkersDecreased IL-6, TNF-α levels post-treatment

Q & A

Basic: What analytical methods are recommended for quantifying Levonebivolol in pharmaceutical formulations?

Answer:
Reverse-phase ultra-performance liquid chromatography (RP-UPLC) and gas chromatography-mass spectrometry (GC-MS) are widely used for quantifying this compound. RP-UPLC methods focus on resolving process-related impurities and degradation products under stress conditions (e.g., acid/base hydrolysis, oxidation). Critical parameters include column selection (C18 or equivalent), mobile phase composition (e.g., phosphate buffer with acetonitrile gradient), and detection wavelength (280 nm for UV detection). GC-MS is preferred for trace-level genotoxic impurity analysis, leveraging selective ion monitoring (SIM) modes to distinguish this compound from contaminants .

Basic: How to ensure the stability of this compound during analytical method validation?

Answer:
Stability-indicating methods must include forced degradation studies under thermal, photolytic, and hydrolytic conditions. For example:

  • Acid/Base Hydrolysis : Expose samples to 0.1N HCl/NaOH at 60°C for 24 hours.
  • Oxidative Stress : Use 3% H2O2 at room temperature for 6 hours.
  • Photostability : Follow ICH Q1B guidelines (UV and visible light exposure).
    Chromatographic separation should resolve degradation products from the parent compound, with validation of specificity, linearity (5–150% of target concentration), and precision (RSD <2%) .

Advanced: How to resolve discrepancies in chiral purity assessments of this compound?

Answer:
Discrepancies arise due to incomplete separation of enantiomers or stereoisomers. Use chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) with polar organic mobile phases (methanol:ethanol:diethylamine, 90:10:0.1). Validate using circular dichroism (CD) spectroscopy or X-ray crystallography to confirm absolute configuration. Cross-reference against pharmacopeial standards (USP/EP) for traceability. Contradictory data may require recalibration of detectors or re-evaluation of column selectivity .

Advanced: What strategies are effective in identifying and characterizing process-related genotoxic impurities in this compound synthesis?

Answer:

  • Step 1 : Screen intermediates using in silico tools (e.g., DEREK Nexus) to predict mutagenicity.
  • Step 2 : Employ GC-MS with headspace sampling for volatile impurities (e.g., alkyl halides). Limit quantification to 0.03% of the active ingredient.
  • Step 3 : For non-volatile impurities, use LC-MS/MS with electrospray ionization (ESI) in positive ion mode. Structural elucidation relies on fragmentation patterns (e.g., m/z transitions) and comparison with synthetic standards .

Basic: What are the critical parameters in developing a reverse-phase chromatographic method for this compound?

Answer:
Key parameters include:

  • Column : C18 (150 mm × 4.6 mm, 3.5 µm particle size).
  • Mobile Phase : Gradient of 0.1% phosphoric acid (pH 2.5) and acetonitrile (15% to 50% over 10 minutes).
  • Flow Rate : 1.0 mL/min.
  • Detection : UV at 280 nm.
    Method robustness is tested by varying pH (±0.2), column temperature (±5°C), and organic modifier concentration (±2%). System suitability criteria: tailing factor <2.0, theoretical plates >2000 .

Advanced: How to design forced degradation studies to validate the stability-indicating properties of this compound analytical methods?

Answer:
Design studies to degrade 10–20% of the active ingredient under:

  • Thermal Stress : 80°C for 72 hours.
  • Humidity : 75% RH at 40°C for 14 days.
  • Oxidation : 3% H2O2 for 6 hours.
    Analyze degradation products via LC-MS to identify pathways (e.g., hydroxylation, dealkylation). Quantify impurities using relative response factors (RRF) against the parent compound. Ensure method specificity by confirming baseline separation of all degradation peaks .

Advanced: How to analyze contradictory pharmacokinetic data from different this compound studies?

Answer:
Contradictions may stem from variability in bioanalytical methods (e.g., plasma extraction techniques) or population differences. Conduct a meta-analysis:

  • Step 1 : Standardize data using pharmacokinetic parameters (AUC, Cmax, t1/2).
  • Step 2 : Apply mixed-effects models to account for inter-study heterogeneity.
  • Step 3 : Validate findings using in vitro cytochrome P450 inhibition assays to assess metabolic variability. Cross-reference with clinical trial designs to identify confounding variables (e.g., drug-drug interactions) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Levonebivolol
Reactant of Route 2
Levonebivolol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.